

A Technical Guide to Fmoc-HoPro-OH: Pricing, Availability, and Synthetic Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-HoPro-OH*

Cat. No.: *B2611900*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the pricing, availability, and synthetic applications of N- α -Fmoc-L-homoproline (**Fmoc-HoPro-OH**), a key building block for the incorporation of the non-canonical amino acid homoproline into peptides. This guide is intended to assist researchers in sourcing this reagent and implementing it effectively in their synthetic workflows.

Commercial Availability and Pricing

Fmoc-HoPro-OH is readily available from a variety of chemical suppliers. The pricing is quantity-dependent, with significant cost savings typically offered for bulk purchases. The table below summarizes the offerings from several prominent suppliers. Please note that prices are subject to change and may not include shipping and handling fees.

Supplier	Catalog Number	Quantity	Price (USD)	Purity
ChemPep	101506	500 g	\$1,800.00	-
Universal Biologicals	CS-W013906	5 g	£54.00	-
10 g	£88.00	-		
25 g	£175.00	-		
100 g	£559.00	-		
MedChemExpress	HY-W013190	-	Inquire for Bulk	99.96%
Bachem	-	1 g	CHF 191.50	-
5 g	CHF 753.30	-		
ChemScene	CS-W013906	-	Inquire	≥98%

Data compiled from publicly available information from the respective suppliers. Prices are indicative and were last accessed in late 2025. For the most current pricing, please visit the supplier's website.

Physicochemical Properties

A summary of the key physicochemical properties of **Fmoc-HoPro-OH** is provided below.

Property	Value
Molecular Formula	C ₂₁ H ₂₁ NO ₄
Molecular Weight	351.40 g/mol
CAS Number	86069-86-5
Appearance	White to off-white solid
Purity	Typically ≥98% (HPLC)
Storage	Recommended at -20°C for long-term storage

Experimental Protocol: Incorporation of Fmoc-HoPro-OH in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of **Fmoc-HoPro-OH** into a growing peptide chain follows the general principles of Fmoc-based solid-phase peptide synthesis (SPPS). However, due to the increased steric hindrance of the six-membered ring of homoproline (pipecolic acid) compared to the five-membered ring of proline, optimization of coupling conditions may be necessary to ensure efficient and complete reaction.[\[1\]](#)

Below is a generalized, yet detailed, protocol for the manual coupling of **Fmoc-HoPro-OH**. This protocol can be adapted for automated peptide synthesizers.

Materials and Reagents:

- Fmoc-Rink Amide resin (or other suitable solid support)
- **Fmoc-HoPro-OH**
- N,N'-Diisopropylcarbodiimide (DIC)
- 1-Hydroxybenzotriazole (HOBr) or OxymaPure®
- Piperidine solution (20% in DMF)
- N,N-Dimethylformamide (DMF), peptide synthesis grade

- Dichloromethane (DCM), peptide synthesis grade
- Kaiser test kit (or other ninhydrin-based test)

Protocol:

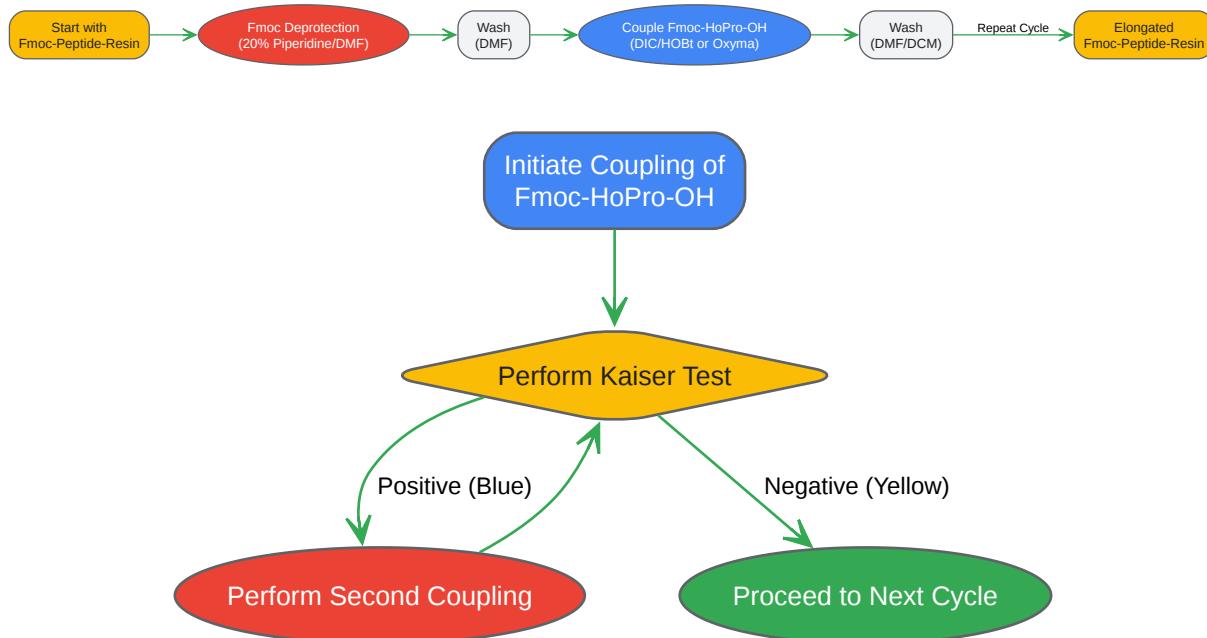
- Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.
- Fmoc Deprotection:
 - Drain the DMF from the swollen resin.
 - Add the 20% piperidine in DMF solution to the resin.
 - Agitate the mixture for 3 minutes, then drain.
 - Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc group removal.
 - Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- Amino Acid Coupling:
 - In a separate vial, pre-activate the **Fmoc-HoPro-OH**. For a 0.1 mmol scale synthesis, dissolve 3-5 equivalents of **Fmoc-HoPro-OH** (e.g., 0.3-0.5 mmol) and 3-5 equivalents of HOBt or OxymaPure in a minimal amount of DMF.
 - Add 3-5 equivalents of DIC to the amino acid solution and allow it to react for 5-10 minutes at room temperature.
 - Add the activated **Fmoc-HoPro-OH** solution to the deprotected resin.
 - Agitate the reaction mixture for 1-2 hours at room temperature. Due to potential steric hindrance, a longer coupling time or double coupling may be beneficial.
- Monitoring the Coupling Reaction:

- After the initial coupling time, take a small sample of the resin beads and perform a Kaiser test.
- A blue color indicates the presence of free primary amines, signifying an incomplete reaction. A yellow or colorless result suggests the coupling is complete.
- If the Kaiser test is positive, a second coupling (double coupling) is recommended. Drain the reaction vessel and repeat step 3.

- Washing:
 - Once the coupling is complete (negative Kaiser test), drain the coupling solution.
 - Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and byproducts.
- Capping (Optional):
 - To block any unreacted free amines, a capping step can be performed using a solution of acetic anhydride and a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) in DMF. This is particularly important for the synthesis of long or difficult peptide sequences.
- Continuation of Synthesis: The peptide-resin is now ready for the next cycle of deprotection and coupling.

Experimental Workflow and Logical Relationships

The process of incorporating a single Fmoc-protected amino acid, such as **Fmoc-HoPro-OH**, into a peptide chain via SPPS can be visualized as a cyclical workflow.



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References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- To cite this document: BenchChem. [A Technical Guide to Fmoc-HoPro-OH: Pricing, Availability, and Synthetic Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2611900#fmoc-hopro-oh-price-and-availability>

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